

Application Notes and Protocols: 1,1'-Thiocarbonyldiimidazole (TCDI) as a Thiocarbonyl Transfer Agent

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Compound of Interest

Compound Name: 1,1'-Thiocarbonyldiimidazole

Cat. No.: B131065

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile and efficient thiocarbonyl transfer agent used in a variety of organic transformations. It serves as a stable, less hazardous alternative to highly toxic reagents like thiophosgene.^[1] TCDI's reactivity stems from the two imidazole leaving groups, which are readily displaced by nucleophiles, facilitating the transfer of the C=S group. This reagent is particularly valuable for converting alcohols and amines into their corresponding thiocarbonyl derivatives, which are key intermediates in several important synthetic reactions.^{[2][3]} While effective, TCDI is sensitive to atmospheric moisture and should be handled in a dry atmosphere.^[3]

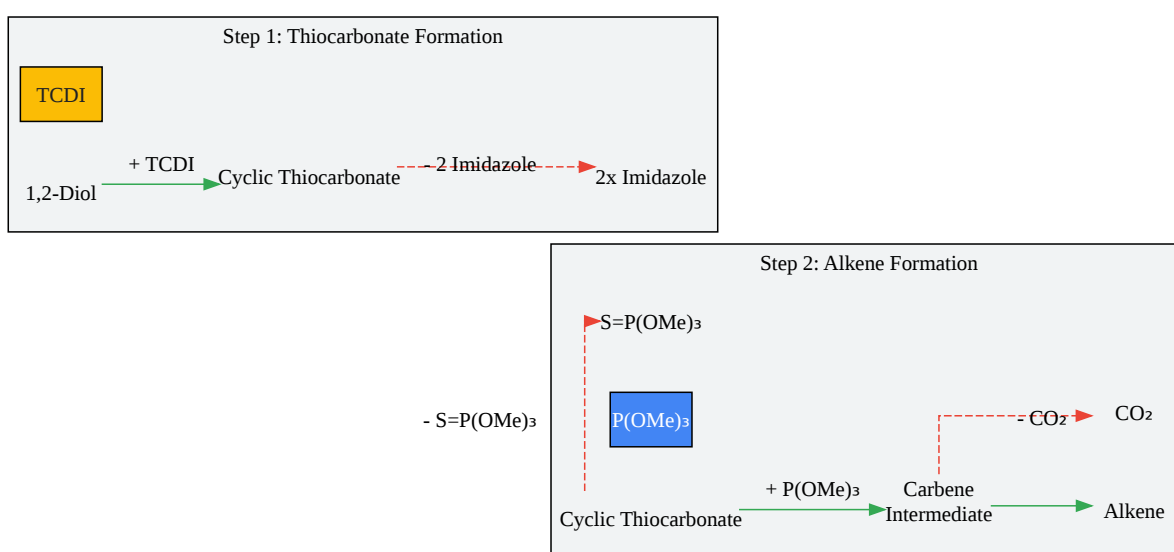
Key Applications and Mechanisms

TCDI is instrumental in several named reactions and synthetic transformations, including the synthesis of alkenes, deoxygenation of alcohols, and preparation of thioureas and thioamides.

Corey-Winter Olefination

The Corey-Winter olefination is a stereospecific method for converting 1,2-diols into alkenes.^[1]^[4] The reaction proceeds in two main steps: first, the diol is treated with TCDI to form a cyclic thiocarbonate intermediate.^{[4][5]} Second, this intermediate is treated with a phosphite reagent,

typically trimethyl phosphite, which desulfurizes the thiocarbonate to yield the corresponding alkene.[1][5] A key advantage of this method is its stereospecificity: cis-diols yield Z-alkenes, while trans-diols produce E-alkenes.[1] The reaction is high-yielding and particularly useful for synthesizing sterically hindered and highly substituted olefins.[1][4]



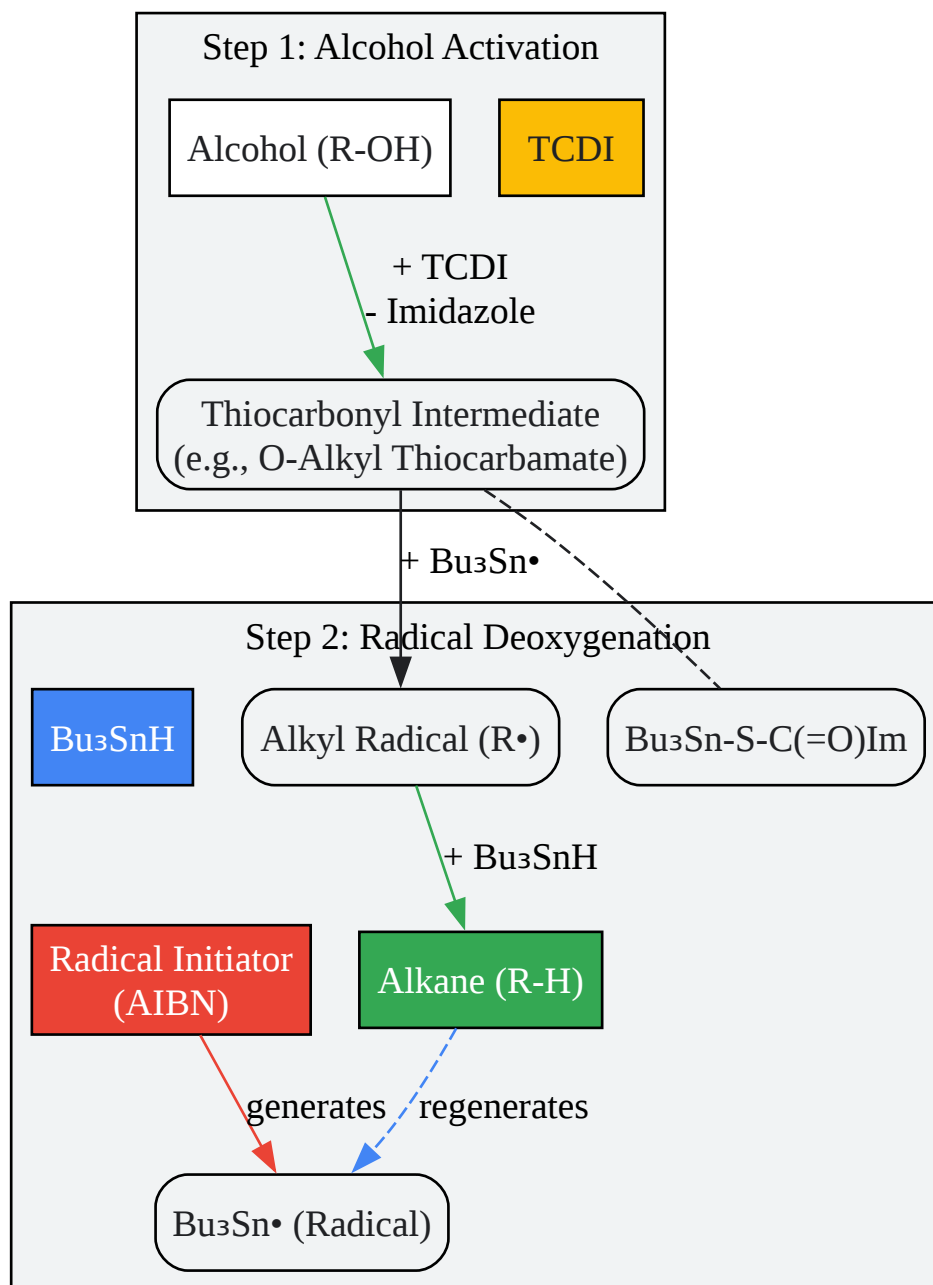
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Corey-Winter Olefination Mechanism.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-based reaction that removes a hydroxyl group from an organic compound, replacing it with hydrogen.[6][7] The process first involves converting the alcohol into a reactive thiocarbonyl derivative, such as a thionoester or xanthate.[2][8] TCDI is an effective reagent for this initial conversion, especially for primary and secondary alcohols.[2][6] The resulting thiocarbonyl intermediate is then treated with a radical

initiator (e.g., AIBN) and a hydrogen atom source, classically tributyltin hydride (Bu_3SnH), to generate the deoxygenated product.[7][8] The driving force for the reaction is the formation of a very stable tin-sulfur bond.[6][8] Modern, tin-free variations have been developed using alternative radical sources and hydrogen donors.[9]



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Barton-McCombie Deoxygenation Pathway.

Synthesis of Thioureas

TCDI is an excellent reagent for the synthesis of both symmetrical and unsymmetrical thioureas. The reaction typically involves the activation of a primary amine with TCDI to form an isothiocyanate intermediate in situ.^[10] This reactive intermediate is then treated with a second amine (which can be the same as or different from the first) to yield the desired thiourea. This method is often part of a one-pot procedure, providing high yields under mild conditions.^[11] The formation of the thiourea is driven by the nucleophilic attack of the second amine on the isothiocyanate.

Synthesis of Thioamides

Similar to the synthesis of thioureas, TCDI can be used to prepare thioamides from amides. The reaction involves the activation of a primary or secondary amide with TCDI, followed by the introduction of a sulfur source or rearrangement. However, more common methods for thioamide synthesis involve other thionating agents like Lawesson's reagent or phosphorus pentasulfide.^{[12][13]} The use of TCDI in this context is less frequently documented but follows the principle of activating the amide carbonyl for subsequent thiolation.

Quantitative Data Summary

The efficiency of TCDI-mediated reactions can be seen across various substrates. The following tables summarize representative data from the literature.

Table 1: Corey-Winter Olefination Yields^[5]

1,2-Diol Substrate	Thiocarbonate Formation Conditions	Thiocarbonate Yield (%)	Alkene Formation Conditions	Alkene Yield (%)
Example Diol	TCDI (10 eq), Toluene, reflux, 48h	80	P(OMe) ₃ (neat), reflux, 48h	93

Table 2: Barton-McCombie Deoxygenation Yields

Alcohol Substrate	Thiocarbonyl Derivative	Deoxygenation Conditions	Product Yield (%)	Reference
Secondary Alcohol	O-Alkyl Thiocarbamate	Bu ₃ SnH, AIBN, Toluene, reflux	>85	[6][8]
Primary Alcohol	O-Alkyl Thiocarbamate	Ir(ppy) ₃ , DIPEA, visible light	~90	[9]
Terpene-derived Alcohol	O-Alkyl Thiocarbamate	Bu ₃ SnH, AIBN, Benzene, reflux	~75	[2]

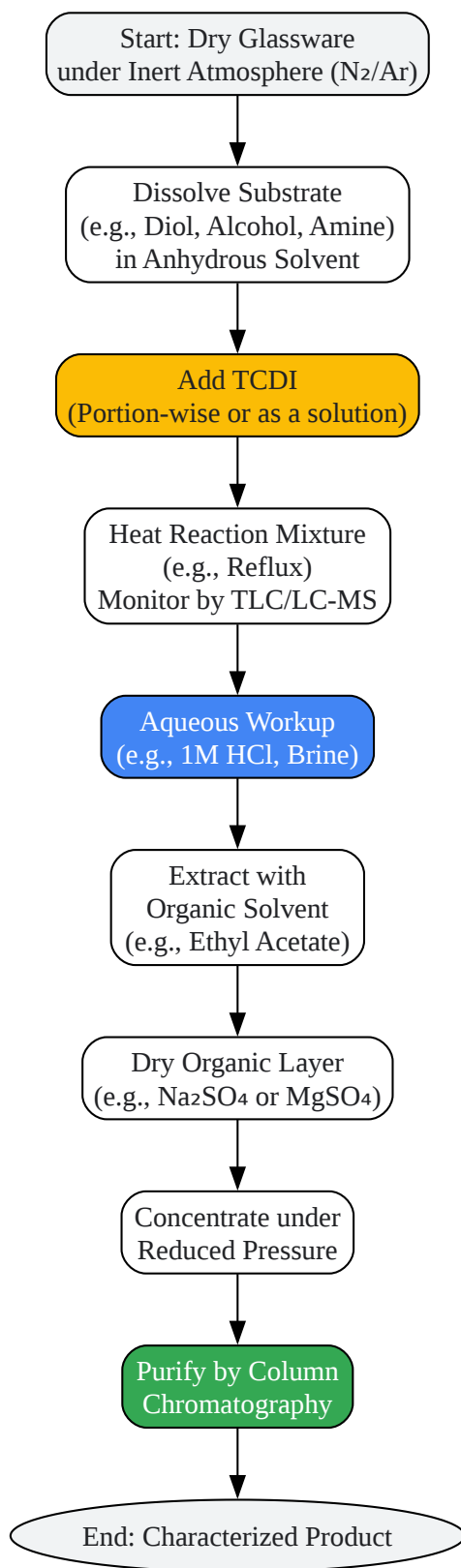
Table 3: Thiourea Synthesis Yields

Amine 1	Amine 2	Conditions	Product Yield (%)	Reference
Aniline	Phenylamine	TCDI, then aniline, reflux	High	[14]
Benzylamine	Cyclohexylamine	TCDI, then cyclohexylamine, RT	>90	General Procedure
Melamine	Benzoyl Chloride + KSCN	One-pot, reflux, 16h	85-95	[11]

Experimental Protocols

Protocol 4.1: General Experimental Workflow using TCDI

The following diagram outlines a typical workflow for a reaction involving TCDI as a thiocarbonyl transfer agent.



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